molecular formula C19H14N2O4S B11521908 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile CAS No. 337500-83-1

2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11521908
CAS No.: 337500-83-1
M. Wt: 366.4 g/mol
InChI Key: KWDOKIPEOQXMIR-UHFFFAOYSA-N
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Description

2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyridine structure, followed by the introduction of the furan and sulfanyl groups. The final step involves the addition of the dihydroxyphenyl and carbonitrile groups. Each step requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group would yield quinones, while reduction of the carbonitrile group would yield primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying enzyme mechanisms or as a potential drug candidate.

    Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The dihydroxyphenyl group can form hydrogen bonds with proteins, while the furan and pyridine groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile shares similarities with other compounds that have dihydroxyphenyl, furan, and pyridine groups.
  • Examples include 4-hydroxy-2-quinolones and other pyridine derivatives.

Uniqueness

  • The combination of functional groups in this compound gives it unique chemical and biological properties.
  • Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

337500-83-1

Molecular Formula

C19H14N2O4S

Molecular Weight

366.4 g/mol

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C19H14N2O4S/c1-11-7-13(18-3-2-6-25-18)14(9-20)19(21-11)26-10-17(24)12-4-5-15(22)16(23)8-12/h2-8,22-23H,10H2,1H3

InChI Key

KWDOKIPEOQXMIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)C2=CC(=C(C=C2)O)O)C#N)C3=CC=CO3

Origin of Product

United States

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